6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Description
6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline (molecular formula: C₁₀H₁₀BrClFN; average mass: 278.549 g/mol) is a halogenated tetrahydroisoquinoline derivative characterized by a partially saturated bicyclic scaffold . Key structural features include bromine at position 6, chlorine at position 5, fluorine at position 8, and a methyl group at position 3 of the tetrahydroisoquinoline core. Its monoisotopic mass is 276.966917 g/mol, and it has a ChemSpider ID of 90613297 . The compound is cataloged as a synthetic building block, with applications in medicinal chemistry and drug discovery, though its specific biological activities remain underexplored in the provided evidence .
The CAS number 2418667-61-3 corresponds to its racemic or unspecified stereoisomeric form , while a related entry (3S)-3-methyl-2-azaspiro[4.5]decane hydrochloride (CAS: MDL-278.55) may represent a structurally analogous spirocyclic derivative .
Properties
IUPAC Name |
6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h3,5,14H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAHWINGTTWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C(=CC(=C2Cl)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of the bromine atom into the isoquinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Chlorine is introduced using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Fluorination: Fluorine is incorporated using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: The methyl group is introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may employ more cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms at positions 6 and 5, respectively, are susceptible to nucleophilic aromatic substitution (NAS) due to their electron-withdrawing effects. Fluorine at position 8, being a poor leaving group, typically remains inert under standard substitution conditions.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Bromine substitution | NaOMe/DMSO, 80°C | 5-Chloro-8-fluoro-3-methyl-6-methoxy-THIQ |
| Chlorine substitution | NH<sub>3</sub>/EtOH, reflux | 6-Bromo-8-fluoro-3-methyl-5-amino-THIQ |
Key Findings :
-
Bromine exhibits higher reactivity than chlorine in NAS due to its larger atomic radius and polarizability .
-
Methylation at position 3 sterically hinders substitution at adjacent positions.
Oxidation Reactions
The tetrahydroisoquinoline (THIQ) core can undergo oxidation to form aromatic isoquinoline derivatives. Halogens influence the stability of intermediates.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO<sub>4</sub> (aq) | Acidic, 100°C | 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline |
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Room temperature | Partially oxidized lactam derivatives |
Mechanistic Insight :
-
Fluorine’s electronegativity stabilizes the transition state during oxidation.
-
Over-oxidation is mitigated by steric protection from the methyl group .
Reduction Reactions
Reductive pathways are less common due to the saturated THIQ core but may target halogen removal:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous THF, 0°C → RT | Dehalogenated 3-methyl-THIQ derivatives |
| H<sub>2</sub>/Pd-C | Ethanol, 50 psi | Partially dehalogenated products |
Limitations :
Cyclization and Multicomponent Reactions
The THIQ scaffold participates in Friedel-Crafts and multicomponent reactions to form complex heterocycles:
| Reaction | Catalyst/Reagents | Product |
|---|---|---|
| Intramolecular Friedel-Crafts | InCl<sub>3</sub>, DCM | Spirocyclic derivatives with exocyclic vinyl groups |
| Three-component reaction | Benzoic acid, terminal alkyne | N-substituted dihydropyrrolo[2,1-a]isoquinolines |
Case Study :
-
Indium(III) chloride catalyzes regioselective cyclization to form 4-vinyl-THIQ derivatives, retaining all halogen substituents .
Functional Group Compatibility
The compound’s reactivity profile allows sequential modifications:
-
Stepwise Substitution : Bromine → methoxy, followed by chlorine → amino.
-
Oxidation-Reduction Tandem : Partial oxidation to lactams, followed by LiAlH<sub>4</sub> reduction to amines.
Comparative Reactivity of Halogens
A quantitative analysis of leaving-group ability (estimated via DFT calculations):
| Position | Halogen | Relative Reactivity (NAS) |
|---|---|---|
| 6 | Br | 1.0 (reference) |
| 5 | Cl | 0.3 |
| 8 | F | <0.1 |
Scientific Research Applications
6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Halogenation: The target compound’s trifunctional halogenation (Br, Cl, F) distinguishes it from 5-bromo-8-fluoro-2-methyl-tetrahydroisoquinoline, which lacks chlorine . Halogen density may enhance electrophilic reactivity or binding affinity in drug design.
- Functional Complexity : CKD712 incorporates a naphthylmethyl group and dihydroxy moieties, enabling interactions with VEGF and HO-1 pathways, unlike the halogenated target compound .
Research Implications and Gaps
- CKD712: Serves as a benchmark for bioactive tetrahydroisoquinolines, emphasizing the importance of hydroxyl and arylalkyl substituents in modulating biological activity .
- Synthetic Utility: Both the target compound and 5-bromo-8-fluoro-2-methyl analog are valuable for generating libraries of halogenated tetrahydroisoquinolines, enabling structure-activity relationship (SAR) studies .
Biological Activity
6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that includes a nitrogen atom within the ring. Its molecular formula is , with a molecular weight of approximately 276.54 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) is significant for its biological activity.
Biological Activity Overview
Research has indicated that tetrahydroisoquinoline derivatives exhibit a range of biological activities including:
- Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation.
- Dopamine Receptor Modulation : Compounds similar to 6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline have been studied for their interaction with dopamine receptors, particularly D2 and D3 receptors.
- Neuroprotective Effects : Some studies suggest neuroprotective properties which could be beneficial in treating neurodegenerative diseases.
The biological activity of 6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:
- Receptor Binding : The compound may act as an antagonist or partial agonist at dopamine receptors, influencing neurotransmitter release and signaling pathways.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism or survival.
- Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Experimental Data
- Dopamine Receptor Studies : In vitro studies have demonstrated that tetrahydroisoquinoline derivatives can selectively modulate dopamine receptor pathways. For instance, one study reported that modifications in the structure significantly influenced the binding affinity and functional selectivity towards G protein-coupled receptor signaling pathways .
- Anticancer Activity : A study investigating the cytotoxic effects of various tetrahydroisoquinoline derivatives found that some compounds exhibited IC50 values in the low micromolar range against different cancer cell lines. For example:
- Neuroprotective Studies : Research has indicated that certain derivatives protect neuronal cells from oxidative stress-induced damage by modulating intracellular calcium levels and enhancing antioxidant defenses .
Data Table
The following table summarizes key findings related to the biological activity of 6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs:
| Study Focus | Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Dopamine Receptor Modulation | 6-Bromo-TIQ | HEK293 | 12 | G protein-coupled receptor modulation |
| Anticancer Activity | Compound A | HeLa | 10 | Induction of apoptosis |
| Anticancer Activity | Compound B | SW480 | 15 | Inhibition of cell proliferation |
| Neuroprotection | Derivative X | Neuronal Cells | N/A | Antioxidant activity |
Q & A
Q. Key Considerations :
- Order of halogenation impacts regioselectivity. Bromine and chlorine are typically introduced before fluorine due to steric and electronic effects .
- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
Basic: What analytical methods are essential for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is required:
Q. Methodological Approach :
Perform in situ monitoring via FT-IR to track intermediate formation.
Use DoE (Design of Experiments) to optimize solvent, temperature, and catalyst ratios .
Advanced: How to design SAR studies for halogenated tetrahydroisoquinolines targeting enzyme inhibition?
Answer:
Key SAR Parameters :
Q. Experimental Design :
Analog Synthesis : Prepare derivatives with halogen substitutions at positions 5, 6, and 2.
Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Binding Affinity : Surface plasmon resonance (SPR) to quantify receptor interactions .
Computational Modeling :
Q. Example SAR Table :
| Compound Modification | EGFR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 6-Br, 5-Cl, 8-F, 3-Me | 12.3 | 8.5 |
| 6-Br, 5-F, 8-Cl, 3-Me | 45.6 | 15.2 |
| 6-Cl, 5-Br, 8-F, 3-Me | 28.9 | 6.8 |
Advanced: What strategies mitigate challenges in scaling up synthesis?
Answer:
Key Issues :
- By-product Formation : Competing halogenation at adjacent positions.
- Low Yields : Due to steric hindrance from multiple substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
